N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide
Description
N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-4-6-12(9-15)7-5-8-14(12)11(16)10(2)13-19(3,17)18/h10,13,15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFISZMMROIHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1C(=O)C(C)NS(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the pyrrolidine ring using formaldehyde and a reducing agent.
Attachment of the Methanesulfonamide Group: This is typically done through a sulfonamide formation reaction, where the hydroxymethylated pyrrolidine is reacted with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the oxopropan-2-yl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural versatility.
Mechanism of Action
The mechanism of action of N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, while the pyrrolidine ring can interact with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(hydroxymethyl)-2-methylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide: Similar structure but with a methyl group instead of a propyl group.
N-[1-[2-(hydroxymethyl)-2-ethylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
N-[1-[2-(hydroxymethyl)-2-propylpyrrolidin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propyl group in the pyrrolidine ring can influence the compound’s lipophilicity and binding affinity to molecular targets, distinguishing it from its methyl and ethyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
